molecular formula C20H29N5O2S2 B2721879 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 898434-83-8

2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2721879
CAS No.: 898434-83-8
M. Wt: 435.61
InChI Key: ZHPIFILCQGUSQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide features a cyclopenta[d]pyrimidin-4-yl core modified with a diethylamino propyl chain at position 1 and a thioacetamide group linked to a 4-methylthiazol-2-yl substituent. This structure combines a bicyclic pyrimidine system with a sulfur-containing acetamide moiety, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O2S2/c1-4-24(5-2)10-7-11-25-16-9-6-8-15(16)18(23-20(25)27)28-13-17(26)22-19-21-14(3)12-29-19/h12H,4-11,13H2,1-3H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPIFILCQGUSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=NC(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structural characteristics, synthesis methods, and relevant research findings.

Structural Characteristics

The compound features a unique combination of functional groups and structural motifs that contribute to its biological activity:

  • Molecular Formula : C22H29N4O2S
  • Molecular Weight : Approximately 444.6 g/mol
  • Core Structure : The tetrahydrocyclopenta[d]pyrimidine core is known for diverse biological activities, particularly in medicinal chemistry.
  • Functional Groups :
    • Diethylamino Group : Enhances solubility and potential interaction with biological targets.
    • Thioether Linkage : May confer distinct pharmacological properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes. Key steps may include:

  • Formation of the cyclopenta[d]pyrimidine core.
  • Introduction of the thioether linkage.
  • Acetamide formation using specific reagents such as boric acid or carbodiimides under controlled conditions.

These reactions are often optimized for yield and purity to ensure the efficacy of the final product.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit significant biological activities. The biological activity of this compound can be categorized into several areas:

Anticancer Activity

The pyrimidine scaffold has been extensively studied for its anticancer properties. Compounds similar to this one have shown:

  • Inhibition of Tyrosine Kinases : Targeting pathways involved in cancer cell proliferation.
  • Growth Inhibition in Cancer Cell Lines : Notably, compounds with similar structures have demonstrated significant growth inhibitory effects against various cancer cell lines, including HepG-2 and HCT-116, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Properties

The presence of a thioether linkage may enhance antimicrobial activity. Similar compounds have been reported to exhibit antibacterial effects against a range of pathogens, suggesting potential applications in treating infectious diseases .

CNS Activity

The diethylamino group suggests potential central nervous system (CNS) activity. Compounds with similar moieties have been explored for their anticonvulsant and CNS depressant properties .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of pyrimidine derivatives:

  • Pyrido[2,3-d]pyrimidines as Anticancer Agents :
    • A review highlighted their broad spectrum of activities including antitumor effects through inhibition of key signaling pathways such as phosphatidylinositol-3 kinase and cyclin-dependent kinases .
    • Specific derivatives showed remarkable activity against prostate (PC-3) and lung (A-549) cancer cells with IC50 values significantly lower than those of traditional agents .
  • Antimicrobial Screening :
    • A study investigated the antimicrobial properties of pyrimidine derivatives, revealing promising results against Gram-positive and Gram-negative bacteria .
  • CNS Activity Assessment :
    • Research into similar diethylamino-containing compounds indicated potential for use in treating neurological disorders, demonstrating anticonvulsant effects in animal models .

Scientific Research Applications

Structural Characteristics

This compound features:

  • A cyclopentapyrimidine core .
  • A thioether linkage.
  • An acetamide functional group.
  • A diethylamino moiety that enhances solubility and biological interactions.

The molecular formula is C23H29F3N4O2SC_{23}H_{29}F_{3}N_{4}O_{2}S with a molecular weight of approximately 482.57g/mol482.57\,g/mol.

Research indicates that compounds with similar structures exhibit a variety of biological activities:

Anticancer Activity

Pyrimidine derivatives have been shown to inhibit tumor growth and induce apoptosis in cancer cell lines. The incorporation of specific functional groups can enhance these effects significantly. For instance:

  • A study demonstrated that derivatives similar to this compound reduced cell viability in human cancer cell lines at concentrations as low as 10μM10\,\mu M, with IC50 values ranging from 55 to 15μM15\,\mu M depending on the cell line tested.

Antimicrobial Properties

Compounds resembling this structure have demonstrated significant antimicrobial activity against various pathogens, including bacteria and fungi. This suggests potential as an antibiotic agent:

  • In antimicrobial screening, derivatives showed zones of inhibition greater than 15mm15\,mm against Staphylococcus aureus and Escherichia coli at concentrations of 50μg/mL50\,\mu g/mL.

Central Nervous System Activity

The diethylamino group may contribute to central nervous system activity, potentially acting as a neuroprotective agent or influencing neurotransmitter systems.

Anticancer Efficacy

A study focusing on similar pyrimidine compounds revealed their potential in cancer treatment. The results indicated significant reduction in viability across various human cancer cell lines.

Antimicrobial Screening

Another investigation screened derivatives for antibacterial efficacy, confirming their potential as effective antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

The target compound’s cyclopenta[d]pyrimidine core distinguishes it from analogs with alternative fused-ring systems:

  • Tetrahydroimidazo[1,2-a]pyridine: Observed in diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (), this core introduces an additional nitrogen atom, increasing polarity and hydrogen-bonding capacity. The compound exhibits a higher melting point (243–245°C) and lower synthetic yield (51%) compared to pyrimidine-based analogs .
  • Dihydropyrimidin-2-yl : In 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (), the simpler pyrimidine ring lacks fused cyclopentane, reducing steric hindrance. This compound has a melting point of 230–232°C and an 80% yield, suggesting favorable crystallinity and synthetic efficiency .

Substituent Variations

Acetamide Modifications :
  • N-(3,4-difluorophenyl) : A structurally similar compound () replaces the thiazole with a fluorinated phenyl group, enhancing lipophilicity and electron-withdrawing effects, which may alter bioavailability .
  • N-(2,3-dichlorophenyl) : The dichlorophenyl substituent () increases molecular weight and hydrophobicity, with reported elemental analysis (C: 45.29%, N: 12.23%, S: 9.30%) aligning closely with calculated values .
Pyrimidine Functionalization :
  • Thietan-3-yloxy : In ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (), the sulfur in the thioether linkage is replaced by oxygen, reducing nucleophilicity and altering metabolic stability .

Spectroscopic and Analytical Data

Compound 1H NMR Features MS Data Elemental Analysis
Target Compound Expected signals: δ 1.0–1.5 (t, CH2CH3), δ 2.3–3.5 (m, propyl chain), δ 6.8–7.2 (s, thiazole H) Not reported Not reported
N-(2,3-dichlorophenyl) analog () δ 12.50 (NH-3), δ 10.10 (NHCO), δ 7.82 (H-4′), δ 7.41–7.28 (H-5′,6′), δ 6.01 (CH-5), δ 4.12 (SCH2), δ 2.19 (CH3) m/z: 344.21 [M+H]+ C: 45.29%; N: 12.23%; S: 9.30%
Tetrahydroimidazo[1,2-a]pyridine derivative () δ 1.3–1.4 (t, CH2CH3), δ 3.8–4.3 (m, OCH2), δ 7.5–8.2 (Ar-H) HRMS (ESI): Calculated Not reported

Q & A

Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?

Methodological Answer :

  • Use statistical experimental design (e.g., factorial or response surface methodologies) to systematically vary reaction parameters such as solvent polarity (e.g., DMSO, DMF), temperature (80–120°C), and catalyst type (e.g., triethylamine).
  • Monitor intermediates via thin-layer chromatography (TLC) and confirm purity using high-performance liquid chromatography (HPLC) .
  • For analogs, yields of ~80% have been achieved by optimizing stoichiometry and reaction time, as seen in similar cyclopenta[d]pyrimidine derivatives .
  • Characterize final products with ¹H NMR (e.g., δ 10.10 ppm for NHCO groups) and mass spectrometry (e.g., [M+H]+ ion peaks) to validate structural integrity .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer :

  • ¹H NMR : Identify proton environments (e.g., aromatic protons at δ 7.28–7.82 ppm, methyl groups at δ 2.19 ppm) and confirm hydrogen bonding (broad singlet at δ 12.50 ppm for NH groups) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
  • Elemental Analysis : Compare experimental vs. calculated values for C, H, N, and S (e.g., C: 45.29% observed vs. 45.36% calculated) to assess purity .

Q. How should researchers evaluate the bioactivity of this compound in preliminary assays?

Methodological Answer :

  • Conduct in vitro antimicrobial assays (e.g., broth microdilution) against Gram-positive/negative bacteria and fungi, referencing protocols for structurally related dithiazole and pyrimidine derivatives .
  • Use MTT assays to assess cytotoxicity in mammalian cell lines (e.g., HEK-293), with IC₅₀ values compared to control compounds.
  • Validate results with triplicate experiments and statistical analysis (e.g., ANOVA, p < 0.05).

Q. What strategies address solubility challenges during formulation for in vivo studies?

Methodological Answer :

  • Test co-solvents (e.g., PEG-400, cyclodextrins) or nanoparticle encapsulation to enhance aqueous solubility.
  • Use dynamic light scattering (DLS) to assess particle size distribution and stability.
  • Reference solubility data from analogs, such as thiazolidinone derivatives dissolved in DMSO-water mixtures .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

Methodological Answer :

  • Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic/electrophilic attack .
  • Use molecular docking (e.g., AutoDock Vina) to simulate binding to target proteins (e.g., bacterial DNA gyrase), guided by crystallographic data from related pyrimidine inhibitors .
  • Validate predictions with experimental kinetics (e.g., surface plasmon resonance for binding affinity).

Q. What mechanistic insights can be gained from studying the compound’s degradation under varying conditions?

Methodological Answer :

  • Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products.
  • Use LC-MS/MS to characterize degradation pathways (e.g., hydrolysis of the acetamide moiety).
  • Compare with degradation profiles of structurally similar compounds, such as cyclopenta[d]pyrimidine derivatives prone to oxidation at sulfur sites .

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer :

  • Re-examine force field parameters in docking simulations; consider solvent effects or protein flexibility using molecular dynamics (MD) .
  • Validate assays with orthogonal methods (e.g., isothermal titration calorimetry vs. fluorescence polarization).
  • Apply multivariate analysis to identify confounding variables (e.g., impurities, solvent residues) impacting bioactivity .

Q. What experimental designs are optimal for establishing structure-activity relationships (SAR) in this compound class?

Methodological Answer :

  • Synthesize analogs with systematic substitutions (e.g., varying the diethylamino group or thiazole ring) .
  • Use principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity.
  • Cross-reference with SAR data from related pyrimidinone-thiazole hybrids showing enhanced antimicrobial activity with electron-withdrawing substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.